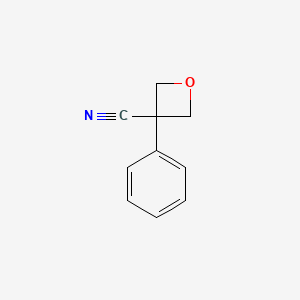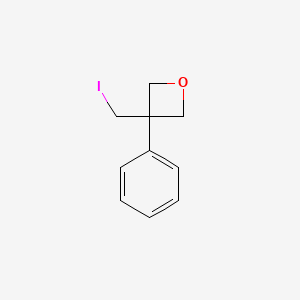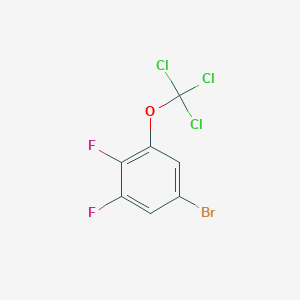
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Übersicht
Beschreibung
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene, also known as 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene, is a heterocyclic aromatic compound with a wide range of applications in the fields of organic chemistry and material science. This compound is widely used as a starting material for the synthesis of a variety of organic compounds such as pharmaceuticals, dyes, and polymers. Due to its unique properties, 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is also used in the synthesis of a variety of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of organic compounds such as pharmaceuticals, dyes, and polymers. In addition, 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene is used in the synthesis of a variety of heterocyclic compounds. It is also used as a reagent in organic synthesis for the preparation of a variety of compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, forming a covalent bond with the substrate molecule. This covalent bond is then broken by the addition of a nucleophile, such as a base catalyst, resulting in the formation of the desired product.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene are not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and may also act as an antioxidant. In addition, the compound may act as a substrate for certain enzymes, such as monoamine oxidase and aldehyde dehydrogenase, which may lead to the formation of toxic metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene in laboratory experiments has several advantages. Firstly, the compound is relatively stable, allowing for a relatively easy and safe handling. Secondly, the compound can be easily synthesized in a laboratory setting. Thirdly, the compound is relatively inexpensive, making it an ideal reagent for a variety of laboratory experiments.
However, there are also some limitations associated with the use of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene in laboratory experiments. Firstly, the compound is toxic and should be handled with care. Secondly, the compound may react with other compounds in the reaction mixture, leading to the formation of unwanted by-products. Finally, the compound may react with certain enzymes, leading to the formation of toxic metabolites.
Zukünftige Richtungen
The use of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzenedifluoro-3-(trichloromethoxy)benzene has a wide range of potential applications in the fields of organic chemistry and material science. Future research should focus on understanding the mechanism of action of the compound, as well as exploring the potential applications of the compound in the fields of medicine, biochemistry, and material science. In addition, further research should be conducted to understand the biochemical and physiological effects of the compound
Eigenschaften
IUPAC Name |
5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZBEAGVIICCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



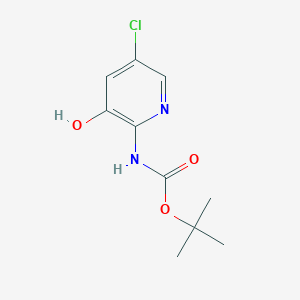
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)
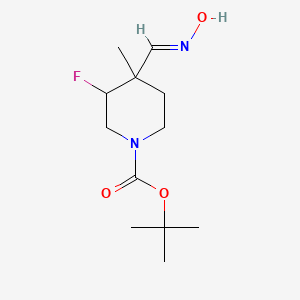
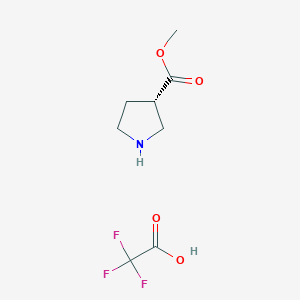
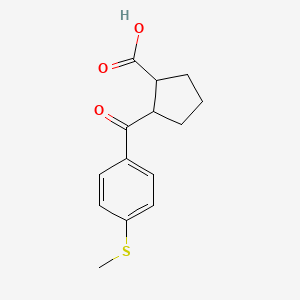
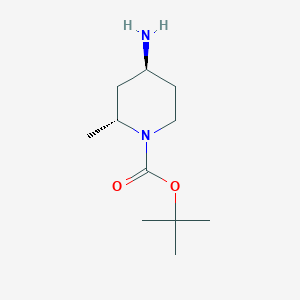
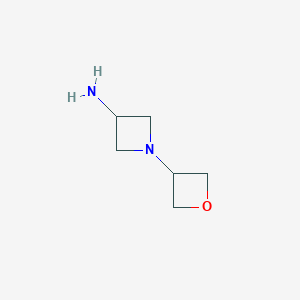
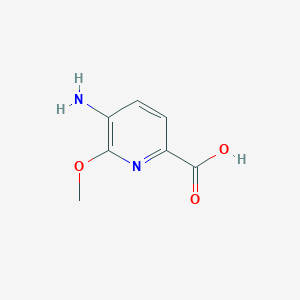
![7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane](/img/structure/B1403790.png)
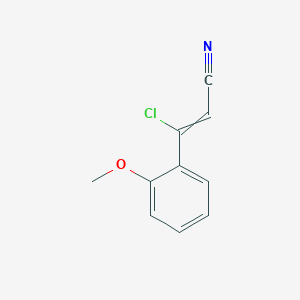
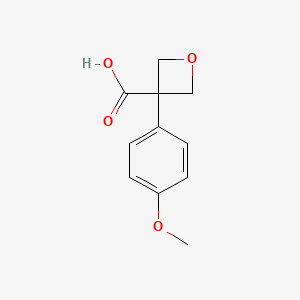
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
